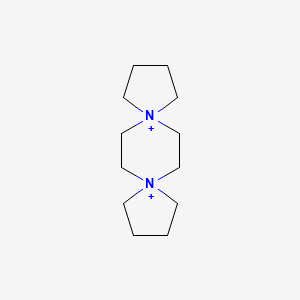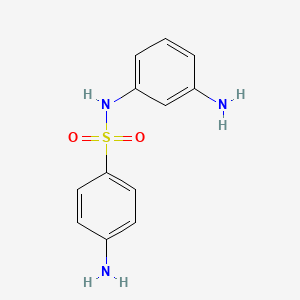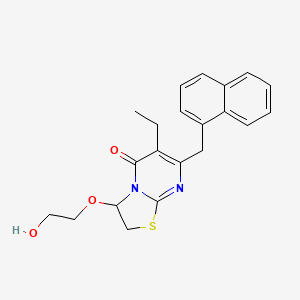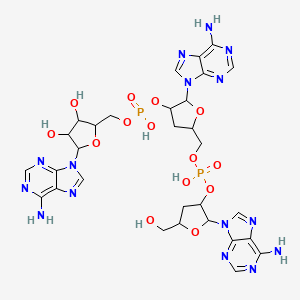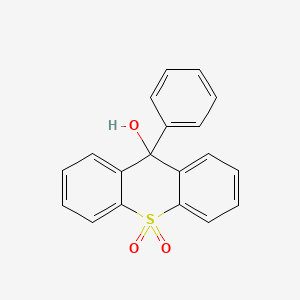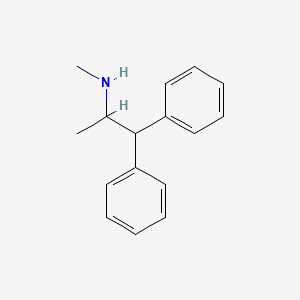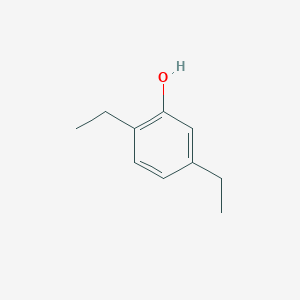
2,5-Diethylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Diethylphenol is an organic compound with the molecular formula C10H14O and a molecular weight of 150.2176 g/mol . It is a derivative of phenol, characterized by the presence of two ethyl groups at the 2 and 5 positions on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,5-Diethylphenol can be synthesized through several methods. One common approach involves the alkylation of phenol with ethyl halides in the presence of a base. The reaction typically occurs under reflux conditions, using a solvent such as ethanol or methanol .
Industrial Production Methods: In industrial settings, this compound is produced through catalytic processes that involve the use of metal catalysts. These processes are designed to optimize yield and purity while minimizing by-products. The specific conditions, such as temperature, pressure, and catalyst type, are carefully controlled to achieve the desired outcome .
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Diethylphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
Applications De Recherche Scientifique
2,5-Diethylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its effects on biological systems, including its potential as an antimicrobial agent.
Medicine: Investigations into its pharmacological properties have shown promise for therapeutic applications.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2,5-Diethylphenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological and pharmacological effects. The specific pathways and targets depend on the context of its application .
Comparaison Avec Des Composés Similaires
- 2,3-Diethylphenol
- 3,5-Diethylphenol
- 2,5-Dimethylphenol
Comparison: 2,5-Diethylphenol is unique due to the specific positioning of its ethyl groups, which influences its chemical reactivity and physical properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
876-20-0 |
|---|---|
Formule moléculaire |
C10H14O |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
2,5-diethylphenol |
InChI |
InChI=1S/C10H14O/c1-3-8-5-6-9(4-2)10(11)7-8/h5-7,11H,3-4H2,1-2H3 |
Clé InChI |
AQFCDVGUEQOTAC-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C=C1)CC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


